molecular formula C10H10N2O5 B556399 p-Nitrophenyl N-acetylglycinate CAS No. 3304-61-8

p-Nitrophenyl N-acetylglycinate

Cat. No. B556399
CAS RN: 3304-61-8
M. Wt: 238,2 g/mole
InChI Key: HYJPMVGCQNBYPC-UHFFFAOYSA-N
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Description

P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .


Synthesis Analysis

The synthesis of p-Nitrophenyl N-acetylglycinate involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .


Molecular Structure Analysis

The molecular structure of p-Nitrophenyl N-acetylglycinate is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .


Chemical Reactions Analysis

The chemical reactions involving p-Nitrophenyl N-acetylglycinate are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .

Scientific Research Applications

1. Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity

  • Summary of Application: This assay is used to measure the activity of N-acetyl-beta-D-glucosaminidase in urine, which can be useful in detecting and monitoring renal disorders .
  • Methods of Application: The assay involves gel filtration to separate the enzyme from inhibitors in urine, enzymic hydrolysis of p-nitrophenyl-N-acetyl-beta-D-glucosaminide at pH 4.4, and spectrophotometry of the liberated p-nitrophenylate .
  • Results or Outcomes: The assay has been demonstrated to be effective in detecting nephrotoxicity in rats after experimental induction of reversible renal insufficiency by intraperitoneal injection of nickel chloride .

2. Remediation of p-Nitrophenol-contaminated Media

  • Summary of Application: p-Nitrophenol is a pollutant that is very carcinogenic and tends to persist in water and soil. Various methods have been developed for its determination and removal from contaminated sites .
  • Methods of Application: These include electrochemical methods with many electrode modifiers and electroanalytical procedures developed for the detection/quantification of p-NP in contaminated environments. Also, chromatographic and p-NP uptake techniques, particularly adsorption onto various adsorbents (ranging from natural to synthetic), are reviewed .
  • Results or Outcomes: The use of microorganisms for the bioremediation of p-NP-contaminated samples and sites has been largely studied and is effective, not forgetting advanced oxidative processes .

3. Esterase Design

  • Summary of Application: Esterases are a large family of enzymes with wide applications in the industry. A new esterase was designed to satisfy the needs for better biocatalysts .
  • Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen were considered in the design of the new esterase .
  • Results or Outcomes: The study does not provide specific results or outcomes .

4. Chymotrypsin Assay

  • Summary of Application: Chymotrypsin is a digestive enzyme that cleaves peptide chains at the C-terminal of aromatic amino acids. A p-nitrophenyl ester, p-nitrophenyl acetate, that resembles an aromatic amino acid is used as a substrate in this assay .
  • Methods of Application: The assay involves the enzymic hydrolysis of p-nitrophenyl acetate by chymotrypsin, and the concentration of the product, nitrophenolate, can be measured by its absorption of light near 400 nm .
  • Results or Outcomes: This assay has been widely used to study the kinetics of chymotrypsin .

5. De Novo Designed Esterase

  • Summary of Application: A new esterase was designed to satisfy the needs for better biocatalysts .
  • Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation. The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using the new enzyme protocol in Rosetta 3 .
  • Results or Outcomes: The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .

6. Alkaline Phosphatase Assay

  • Summary of Application: Alkaline Phosphatase is an enzyme that catalyzes the conversion of p-nitrophenyl phosphate into p-nitrophenol .
  • Methods of Application: The enzyme and the substrate are confined into liquid crystalline mesophases of phytantriol/H2O containing variable amounts of an additive, sucrose stearate .
  • Results or Outcomes: The reaction kinetics of this conversion are investigated in this study .

7. Sucrose-Inducible Expression System

  • Summary of Application: A novel sucrose-inducible expression system was developed for the production of biomass-degrading enzymes in Aspergillus niger .
  • Methods of Application: The system is based on the host strain Aspergillus niger ATCC 20611 and the β-fructofuranosidase promoter (P fopA). It was used to express a β-glucosidase gene (bgla) from A. niger C112 .
  • Results or Outcomes: The production of β-glucosidase reached a titer of 17.84 U/mL. The crude β-glucosidase preparation could remarkably improve glucose yield in the saccharification of pretreated corncob residues when added to the cellulase mixture of Trichoderma reesei QM9414 .

8. Enzymatic Properties of β-N-acetylglucosaminidases

  • Summary of Application: β-N-acetylglucosaminidases (GlcNAcases) hydrolyse N-acetylglucosamine-containing oligosaccharides and proteins. These enzymes have a wide range of promising applications in the food, energy, and pharmaceutical industries .

Future Directions

The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .

properties

IUPAC Name

(4-nitrophenyl) 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPMVGCQNBYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408378
Record name p-Nitrophenyl N-acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl N-acetylglycinate

CAS RN

3304-61-8
Record name p-Nitrophenyl N-acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kawai, T Matsuo, A Ohno - Bulletin of the Chemical Society of Japan, 1998 - journal.csj.jp
… N-Benzyloxycarbonyl-L-alanine was prepared by the literature method" and converted into its p-nitrophenyl ester (ZAla-NP, 2) by the general method" p-Nitrophenyl N-acetylglycinate (…
Number of citations: 4 www.journal.csj.jp
Y Yuthavong, Y Yuthavong - 1969 - ora.ox.ac.uk
The mechanism of papain-catalysed hydrolyses of K-acyl-amino acid derivatives is known to involve initial formation of an enzyme-substrate complex, followed by acylation of the active-…
Number of citations: 2 ora.ox.ac.uk

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